(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of approximately 255.23 g/mol . This compound is classified as a piperazine derivative, which are cyclic compounds containing two nitrogen atoms in the piperazine ring structure. These derivatives are often studied for their biological activities, particularly in relation to their potential as therapeutic agents.
The synthesis of (R)-1-cyclohexyl-2-methylpiperazine dihydrochloride typically involves several steps:
Technical details regarding specific reaction conditions, such as temperature, pressure, and duration, are critical for optimizing yield and purity but may vary based on laboratory protocols.
The molecular structure of (R)-1-cyclohexyl-2-methylpiperazine dihydrochloride can be represented as follows:
InChI=1S/C11H24N2.2ClH/c1-12-7-5-3-4-6-8-12;;/h3-8,12H2,1-2H3;2*1H
, which provides a standard way to encode the molecular structure for computational analysis .Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 255.23 g/mol |
CAS Number | Not specified |
Melting Point | Not readily available |
(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride can participate in various chemical reactions typical of amines and piperazines:
The mechanism of action for (R)-1-cyclohexyl-2-methylpiperazine dihydrochloride primarily involves its interaction with neurotransmitter systems in the central nervous system. It is thought to act on:
Research indicates that such compounds can exhibit varying degrees of affinity for these receptors, influencing their pharmacological profiles .
The physical and chemical properties of (R)-1-cyclohexyl-2-methylpiperazine dihydrochloride include:
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Stable under normal conditions |
(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride has several scientific applications:
Chiral piperazines confer stereoselective recognition of biological targets, dramatically impacting therapeutic efficacy. The (R)-1-cyclohexyl-2-methylpiperazine scaffold demonstrates this principle through:
Stereospecific receptor engagement: In σ1 receptor antagonists, the (R)-enantiomer of benzylpiperazine derivatives exhibits significantly higher affinity (Ki = 1.6 nM) than its (S)-counterpart or unsubstituted analogs. This stereopreference arises from optimal hydrophobic contact between the cyclohexyl group and receptor subpockets when the methyl group adopts the (R)-configuration [7].
Modulation of brain exposure: Enantiopure piperazines enable fine-tuning of blood-brain barrier penetration. Compared to brain-penetrant analogs like rimonabant (brain/plasma ratio=4.4), chiral cyclohexylpiperazine derivatives in CB1 antagonists achieve lower ratios (~1.0), potentially reducing CNS side effects while maintaining metabolic efficacy through peripheral action .
Enhanced metabolic stability: The stereochemistry of the methyl group influences susceptibility to cytochrome P450 oxidation. Molecular modeling suggests the (R)-configuration shields metabolic hot spots through steric hindrance, improving pharmacokinetic profiles in preclinical models [9].
Table 1: Key Chiral Piperazine Derivatives and Their Therapeutic Applications
Compound Name | CAS Registry Number | Biological Target | Therapeutic Area |
---|---|---|---|
(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride | 1187928-07-9 [8] | σ1 Receptor / CB1 Receptor | Neuropathic Pain / Obesity |
(R)-1-Cyclohexyl-3-methylpiperazine dihydrochloride | 1134675-36-7 [5] | Trypanothione Reductase | Antiparasitic |
1-Cyclohexyl-2-methylpiperazine | 1211108-21-2 [1] | Chemical Intermediate | Synthesis |
1-Cyclohexyl-2-methylpiperazine dihydrochloride | 1210824-85-3 [2] | Reference Standard | Analytical Chemistry |
The development of (R)-1-cyclohexyl-2-methylpiperazine derivatives emerged from three key research trajectories:
CB1 receptor antagonist programs (2010s): Following the withdrawal of rimonabant due to CNS side effects, researchers pursued peripherally-restricted CB1 antagonists. Gao et al. identified benzhydrylpiperazine derivatives bearing the chiral cyclohexyl-methylpiperazine moiety as potent inverse agonists (KiCB1 = 0.15 nM). Crucially, the (R)-enantiomer demonstrated superior metabolic stability and reduced brain penetration in rodent models, reigniting interest in CB1 modulation for obesity and diabetes without psychiatric liabilities .
Trypanothione reductase inhibitors (2009): Piperazine-based phencyclidine analogs like BTCP were discovered as competitive inhibitors of trypanothione reductase (Ki=1 μM), a target for trypanosomal diseases. Structural optimization revealed that incorporating chiral cyclohexyl-methylpiperazine enhanced enzyme inhibition (Ki=0.26 μM) and parasite selectivity, advancing the scaffold’s application in antiparasitic drug discovery [6].
σ1 receptor analgesics (2021): Systematic exploration of benzylpiperazine antagonists identified 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one as a high-affinity σ1 ligand (Ki=1.6 nM). The chiral cyclohexyl group proved essential for selectivity over σ2 receptors (Ki ratio=886), translating to dose-dependent anti-allodynic effects in neuropathic pain models without motor impairment [7].
The pharmacological superiority of (R)-enantiomers over (S)-counterparts is exemplified in three domains:
Receptor affinity and selectivity: In σ1 receptor binding, (R)-configured benzylpiperazines exhibit >10-fold higher affinity than (S)-enantiomers. This stereodivergence stems from preferential accommodation of the (R)-methylcyclohexyl moiety within the hydrophobic binding cleft, as confirmed by molecular docking studies [7].
Metabolic outcomes: Asymmetric synthesis of benzhydrylpiperazine CB1 antagonists revealed the (R)-enantiomer drives weight loss in obese mice through enhanced peripheral activity. While both enantiomers inhibited CB1 (EC50~0.87 nM), only the (R)-form significantly improved glucose tolerance and dyslipidemia at 10 mg/kg doses, attributed to tissue-specific distribution patterns .
Antiviral potency: In hepatitis C virus entry inhibitors derived from chlorcyclizine, (R)-piperazine enantiomers demonstrated 3-5 fold greater potency (EC50=0.7 μM) than (S)-forms against HCV pseudoparticles. Deuterium labeling confirmed metabolic differences, with (R)-isomers showing slower hepatic clearance in mice [9].
Table 2: Enantiomeric Differences in Pharmacological Profiles of Piperazine Derivatives
Pharmacological Parameter | (R)-Enantiomer | (S)-Enantiomer | Reference Activity |
---|---|---|---|
σ1 Receptor Binding (Ki) | 1.6 ± 0.05 nM [7] | >100 nM | Haloperidol: 5.7 nM |
CB1 Inverse Agonism (EC50) | 0.87 nM | 3.2 nM | Rimonabant: 0.15 nM |
TryR Inhibition (IC50) | 0.91 μM [6] | Not Reported | BTCP: 3.3 μM |
Antiviral Activity (HCV EC50) | 0.7 μM [9] | 3.5 μM | Chlorcyclizine: 1.4 μM |
Metabolic Stability (t½, mouse) | >120 min [9] | 45 min | Nor-CCZ: 90 min |
The consistent superiority of (R)-1-cyclohexyl-2-methylpiperazine across target classes highlights its versatility as a chiral building block. Ongoing research explores its incorporation into:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3